2-(benzylsulfanyl)-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide
Beschreibung
2-(benzylsulfanyl)-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide is a synthetic small molecule characterized by a pyrazole core substituted with cyclopentyl and cyclopropyl groups, a benzylsulfanyl moiety, and an acetamide linker. This compound is of interest in medicinal chemistry due to its structural complexity, which combines lipophilic (cyclopentyl, cyclopropyl, benzylsulfanyl) and polar (acetamide) functionalities. Such features may influence pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity. While its specific biological targets remain underexplored in publicly available literature, analogs of pyrazole-based acetamides are frequently investigated for antimicrobial, anti-inflammatory, or kinase inhibitory activities .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(15-26-14-16-6-2-1-3-7-16)22-13-18-12-20(17-10-11-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,12,17,19H,4-5,8-11,13-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXLDNVIDBIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSCC3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
However, structural analogs, such as 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (), offer insights into how substituent variations impact physicochemical and biological properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the 4-chlorophenyl and cyano groups in the analog () balance moderate lipophilicity with polar character, which may improve solubility .
Conversely, the chloro and cyano groups in the analog are electron-withdrawing, which could enhance electrophilic reactivity or hydrogen-bonding capabilities .
Biological Implications: Pyrazole derivatives with chloro/cyano substituents (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic reactivity. The target compound’s cyclopropane and thioether groups, however, may favor metabolic stability or interactions with sulfur-binding enzymes (e.g., cysteine proteases).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the pyrazole core (1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methylamine via cyclocondensation of cyclopentyl and cyclopropyl hydrazines with appropriate ketones. Subsequent coupling with 2-(benzylsulfanyl)acetic acid derivatives can be achieved using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF at 0–25°C .
- Reaction optimization : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and adjust parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents to improve yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of key functional groups (e.g., benzylsulfanyl CH2 at δ 3.8–4.2 ppm, cyclopropyl protons at δ 0.8–1.2 ppm) and assess stereochemical purity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) and detect impurities .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C23H30N3OS) .
Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?
- Stability testing :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide group) .
- Photostability : Expose solid and solution samples to UV light (254 nm) and analyze degradation kinetics. Use amber glassware for light-sensitive storage .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for melting point validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology :
- Derivatization : Synthesize analogs with modifications to the benzylsulfanyl group (e.g., replacing sulfur with oxygen/selenium) or pyrazole substituents (e.g., varying alkyl/aryl groups). Assess changes in bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability assays (e.g., MTT for cytotoxicity) .
- Data analysis : Use multivariate regression models to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?
- Modeling strategies :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of homology-modeled targets (e.g., cyclin-dependent kinases). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Generate 3D descriptors (e.g., electrostatic potential, hydrophobic surfaces) to predict IC50 values against related targets .
- ADMET prediction : Employ SwissADME or ADMETlab to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Q. How can contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?
- Troubleshooting :
- Assay standardization : Ensure consistent experimental conditions (e.g., cell line passage number, serum concentration, incubation time) .
- Orthogonal validation : Confirm activity using multiple assays (e.g., enzymatic inhibition vs. cell-based assays) .
- Meta-analysis : Compare data across published studies, adjusting for variables like solvent (DMSO concentration) or compound aggregation .
Key Considerations for Researchers
- Synthetic reproducibility : Document reaction conditions meticulously, including solvent batch and humidity levels, as moisture can hydrolyze intermediates .
- Biological assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target specificity using siRNA knockdowns .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
